2-Hydrazinocarbonyl-N-phenyl-acetamide
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Overview
Description
Preparation Methods
The synthesis of 2-Hydrazinocarbonyl-N-phenyl-acetamide typically involves the reaction of phenylacetic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
2-Hydrazinocarbonyl-N-phenyl-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Scientific Research Applications
2-Hydrazinocarbonyl-N-phenyl-acetamide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydrazinocarbonyl-N-phenyl-acetamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein functions .
Comparison with Similar Compounds
2-Hydrazinocarbonyl-N-phenyl-acetamide can be compared with other similar compounds, such as:
Phenylacetic acid: A precursor in the synthesis of this compound.
Hydrazine hydrate: Another precursor used in the synthesis.
N-Phenylacetamide: A structurally similar compound with different functional groups.
2-Hydrazinocarbonyl-N-methyl-acetamide: A methylated analog with similar properties but different reactivity.
These comparisons highlight the unique properties of this compound, particularly its hydrazine group, which imparts distinct reactivity and applications.
Properties
IUPAC Name |
3-hydrazinyl-3-oxo-N-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-12-9(14)6-8(13)11-7-4-2-1-3-5-7/h1-5H,6,10H2,(H,11,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTJPRJDAUGFHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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